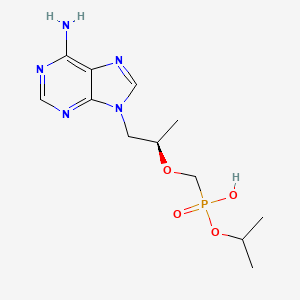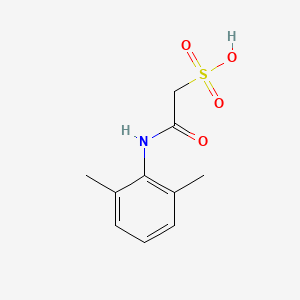
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid is an organic compound with the molecular formula C10H11NO3S. It is a derivative of aniline, featuring a sulfonic acid group and a dimethyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid typically involves the reaction of 2,6-dimethylaniline with ethane-1,2-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling reaction . The reaction conditions include maintaining a temperature of around 80-100°C and using a solvent like acetonitrile to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production with automated control systems to monitor reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid involves its interaction with specific molecular targets. In biochemical pathways, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid.
2,6-Dimethylanilino(oxo)acetic acid: Shares a similar structure but lacks the sulfonic acid group.
2,6-Dimethylanilino(oxo)butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-3-5-8(2)10(7)11-9(12)6-16(13,14)15/h3-5H,6H2,1-2H3,(H,11,12)(H,13,14,15) |
Clave InChI |
ZNKNVJGSYJFDHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
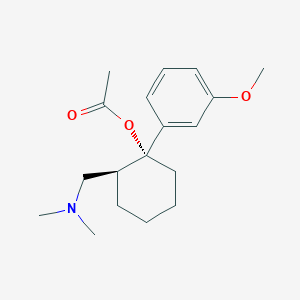
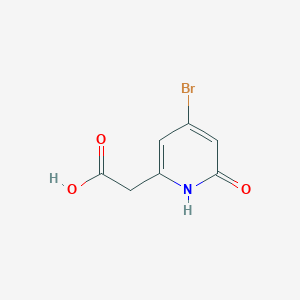
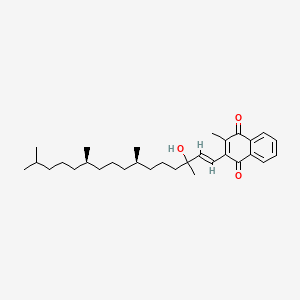

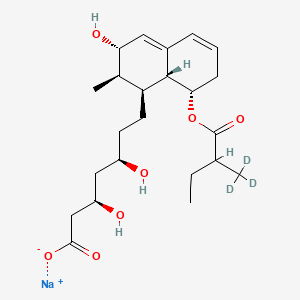
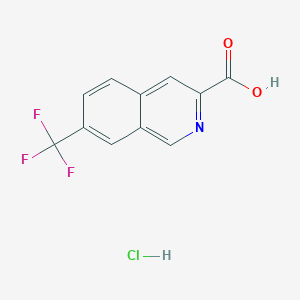
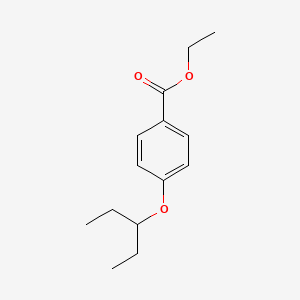
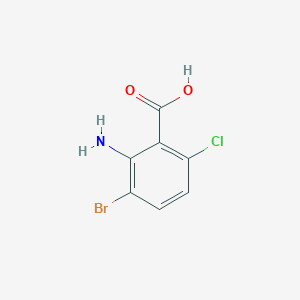
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
